N-(2-methyl-5-nitrophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes nitro and anilino groups attached to a benzisothiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methyl-5-nitroaniline, followed by a series of reactions to introduce the benzisothiazole ring and the additional nitro group. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions under carefully monitored conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The anilino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzisothiazole ring .
Scientific Research Applications
3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro and anilino groups can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: A precursor in the synthesis of the target compound.
5-Nitro-o-toluidine: Another nitroaniline derivative with similar chemical properties.
2-Amino-4-nitrotoluene: Shares structural similarities and reactivity with the target compound
Uniqueness
3-(2-methyl-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of both nitro and anilino groups on a benzisothiazole ring, which imparts specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H10N4O6S |
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Molecular Weight |
362.32 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H10N4O6S/c1-8-2-3-9(17(19)20)6-12(8)15-14-11-5-4-10(18(21)22)7-13(11)25(23,24)16-14/h2-7H,1H3,(H,15,16) |
InChI Key |
OGBGDUIPLLXPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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